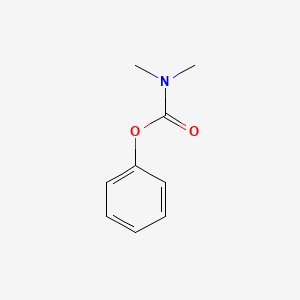

Phenyl N,N-dimethylcarbamate

Übersicht

Beschreibung

Phenyl N,N-dimethylcarbamate is a chemical compound with the linear formula C9H11NO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of carbamate esters, including Phenyl N,N-dimethylcarbamate, has been studied extensively. A phosgene-free flow-system synthesis of carbamates in the reaction of various amines with dimethyl carbonate has been presented . The iron-chrome catalyst TZC-3/1 was found to be the most active leading to approx. 70% yield of methyl N-hexylcarbamate with an 80% selectivity in the reaction of n-hexylamine with dimethyl carbonate at 150°C .

Molecular Structure Analysis

The molecular structure of Phenyl N,N-dimethylcarbamate is represented by the linear formula C9H11NO2 . Its molecular weight is 165.194 .

Chemical Reactions Analysis

The reaction of amines with organic carbonates such as dimethyl carbonate proceeds as follows: R N H 2 + R ’ O C ( O) O R ’ → ( c a t.) R N H C ( O) O R ’ + R ’ O H (1) R’\u2009=\u2009alkyl, aryl . This is an environmentally benign synthetic route to carbamate esters .

Physical And Chemical Properties Analysis

Phenyl N,N-dimethylcarbamate has a density of 1.1±0.1 g/cm3 . Its boiling point is 234.3±13.0 °C at 760 mmHg .

Wissenschaftliche Forschungsanwendungen

1. Applications in Neuroprotection and Alzheimer's Disease Treatment

Phenyl N,N-dimethylcarbamate derivatives, such as dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04), have shown potential in neuroprotective treatments. SP-04 is a promising candidate for treating Alzheimer's disease (AD) as it inhibits acetylcholinesterase activity and induces an increase in acetylcholine levels. Additionally, SP-04 and its metabolite offer neuroprotection against Ab42 toxicity and protect neuronal cells and rat brain mitochondria from various mitochondrial respiratory chain complex toxins. This suggests that SP-04's multi-targeting approach could be a novel therapeutic strategy for AD treatment (Lecanu et al., 2010).

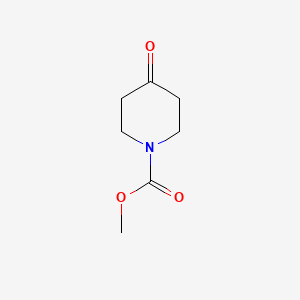

2. Role in Synthesis of Chemicals and Pharmaceuticals

Methyl N-phenyl carbamate (MPC) is synthesized using phenyl N,N-dimethylcarbamate derivatives and serves as an important intermediate in the production of polyurethanes and other chemicals. Research has been conducted on the non-phosgene synthesis of MPC, exploring various methods like oxidative carbonylation of aniline and aminolysis of dimethyl carbonate (K. Ta, 2013). Moreover, heterogeneous zinc alkyl carboxylate catalysts have been developed for efficient MPC synthesis from aniline and dimethylcarbonate, demonstrating high activity and recyclability (Yi Wang & Bo Liu, 2015).

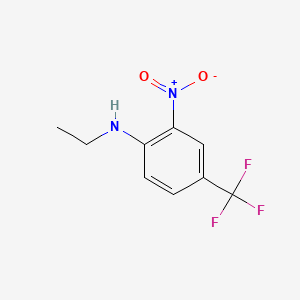

3. Agricultural Applications

Phenyl N,N-dimethylcarbamate derivatives have been evaluated as synergists for insecticides, particularly against organophosphorus-resistant rice stem borers. Certain substituted aryl N,N-dimethylcarbamates exhibit synergistic activity, enhancing the effectiveness of insecticides like fenitrothion and pirimiphos-methyl (Takashi & Shishido, 2010).

4. Environmental Monitoring and Safety

Phenyl N,N-dimethylcarbamate derivatives are used in sensorsfor the detection of carbamates like carbofuran and fenobucarb in grain samples. Nano carbon black-based screen-printed sensors (CB-SPEs) have been developed for electrochemical detection of these compounds, demonstrating effectiveness, reproducibility, and resistance to fouling. These sensors are advantageous for their low cost and potential for application in food safety monitoring (F. Della Pelle et al., 2018).

5. Corrosion Inhibition

Methyl substituted phenyl-containing dithiocarbamate compounds, which include derivatives of phenyl N,N-dimethylcarbamate, have been investigated as corrosion inhibitors against steel in acidic solutions. These inhibitors adsorb on the steel surface, offering stability and high inhibition efficiency, making them potential candidates for industrial applications to protect against steel corrosion (N. Kıcır et al., 2016).

6. Photophysical Properties and Applications

N-Phenyl carbazoles, closely related to phenyl N,N-dimethylcarbamates, have been studied for their photophysical properties, demonstrating high triplet-state energy and potential for use as sensitizers in photodynamic processes. These studies highlight the potential pharmacological applications of carbazoles, including their role in neuroprotection and treatment of diseases like Alzheimer's (C. Ramirez et al., 2020).

Wirkmechanismus

While specific information on the mechanism of action for Phenyl N,N-dimethylcarbamate was not found, carbamate esters in general are known to have wide applications in the chemical industry. They are important intermediates in the synthesis of pharmaceuticals, agrochemicals and can also be used as protecting groups for amine functionality .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for Phenyl N,N-dimethylcarbamate were not found, carbamate esters in general are being studied for their potential applications in various fields. For instance, they are being explored as synergists for organophosphorus insecticides against organophosphorus-resistant rice stem borers .

Eigenschaften

IUPAC Name |

phenyl N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(2)9(11)12-8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOHNZJKOAODMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219981 | |

| Record name | Phenyl N,N-dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl dimethylcarbamate | |

CAS RN |

6969-90-0 | |

| Record name | Carbamic acid, N,N-dimethyl-, phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6969-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl N,N-dimethylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006969900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl dimethylcarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl dimethylcarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl N,N-dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl N,N-dimethylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

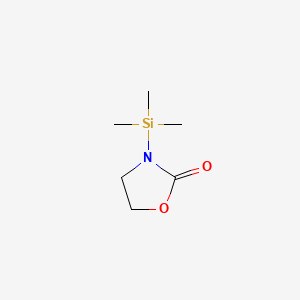

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What structural insights can be derived from the 13C NMR analysis of phenyl N,N-dimethylcarbamate?

A1: [] 13C NMR analysis of phenyl N,N-dimethylcarbamate, along with its para- and meta-substituted derivatives, revealed that the carbamate group (OCON(CH3)2) acts as a "mild" substituent on the aromatic ring. This conclusion stems from the good correlation observed using Dual Substituent Parameter (DSP) analysis, suggesting a limited resonance effect from the carbamate moiety. [1 - "13C NMR spectra of p- and m-substituted phenyl N-methyl- and phenyl N,N-dimethyl-carbamates" - https://www.semanticscholar.org/paper/0ca340da911d3ae25c49a1f1895707b1522905e4]

Q2: How does the hydrophobicity of phenyl N,N-dimethylcarbamate relate to its structure and what implications does this have for its biological activity?

A2: [] Researchers studied the relationship between the structure of substituted phenyl N,N-dimethylcarbamates and their hydrophobicity (logP, 1-octanol-water partition coefficient) using reversed-phase liquid chromatography. The study found that while logP correlates well with chromatographic capacity factors (log k') in organic-rich eluents, the relationship becomes more complex in water-rich environments. This complexity arises from the hydrogen-bonding ability of the carbamate group, highlighting the need to consider both hydrophobic and hydrogen-bonding interactions when predicting the biological activity of this class of compounds. [2 - "Hydrophobicity Parameters Determined by Reversed-Phase Liquid Chromatography. XI. Prediction of log P Values for Phenyl N-Methyl and Phenyl N, N-Dimethylcarbamates" - https://www.semanticscholar.org/paper/0617d531dcf3c884611a522f4922efab2b854322]

Q3: What information is available regarding the solvolysis of phenyl N,N-dimethylcarbamates?

A3: [, ] While limited information is available in the provided abstracts, studies have been conducted on the solvolysis of phenyl N,N-dimethylcarbamates in both alkaline and acidic media. These studies likely provide insights into the stability and reactivity of these compounds under different chemical conditions. [3 - "CARBAMATES PART 5, SOLVOLYSIS OF PHENYL N,N-DIMETHYLCARBAMATES IN ALKALINE AND ACID MEDIA" - https://www.semanticscholar.org/paper/0ea90f05c3f19cd562b37e07329419c162af154f, 6 - "Solvolysis of phenyl N,N-dimethylcarbamates in alkaline and acid media" - https://www.semanticscholar.org/paper/6f39d991f7bfb4313ff4ef9c9823c78fda7cbc3e]

Q4: How does phenyl N,N-dimethylcarbamate relate to insecticide resistance in insects?

A4: [] Research on house flies (Musca domestica) showed that insects can develop resistance to insecticides containing phenyl N,N-dimethylcarbamate. This resistance stems from the flies' ability to detoxify the insecticide, potentially through enhanced metabolic pathways. Interestingly, this resistance development also confers cross-resistance to other carbamate insecticides, suggesting a common mechanism. This finding has implications for insecticide development and management, emphasizing the need for novel compounds and strategies to combat resistance. [5 - "The Development and Characterization of Resistance to Carbamate Insecticides in the House Fly, Musca domestica" - https://www.semanticscholar.org/paper/5788d58a9b2df50d9825e948a83d37a6f11521cc]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester](/img/structure/B1345588.png)